molecular formula C13H21NO3S B13224219 N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

Cat. No.: B13224219
M. Wt: 271.38 g/mol
InChI Key: YJXZGZCIOMQVLU-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Molecular Formula and Substituent Configuration

The compound’s molecular formula, C₁₃H₂₁NO₃S, reflects a benzene ring core functionalized with three key groups:

  • A sulfonamide group (–SO₂NH–) at position 1.
  • A methyl-substituted propan-2-yl group (–C(CH₃)₂) at position 3.
  • A propoxy chain (–OCH₂CH₂CH₃) at position 4.

The IUPAC name, N-methyl-3-propan-2-yl-4-propoxybenzenesulfonamide, systematically describes this arrangement.

Table 1: Molecular Descriptors of N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide
Property Value
Molecular Formula C₁₃H₂₁NO₃S
Molecular Weight 271.38 g/mol
IUPAC Name N-methyl-3-propan-2-yl-4-propoxybenzenesulfonamide
SMILES Notation CCCOC1=C(C=C(C=C1)S(=O)(=O)NC)C(C)C
Key Substituents Sulfonamide, isopropyl, propoxy

The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with bond angles consistent with sp³ hybridization. The propoxy chain introduces rotational flexibility, while the isopropyl group contributes steric bulk.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

N-methyl-3-propan-2-yl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-5-8-17-13-7-6-11(18(15,16)14-4)9-12(13)10(2)3/h6-7,9-10,14H,5,8H2,1-4H3

InChI Key

YJXZGZCIOMQVLU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to introduce the sulfonamide group. This can be achieved by reacting benzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.

    Substitution Reactions: The next step involves the introduction of the propoxy group and the isopropyl group. This can be done through nucleophilic substitution reactions using appropriate alkyl halides under basic conditions.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.

    Biological Studies: The compound is used in biological studies to investigate the mechanism of action of sulfonamides and their interactions with biological targets.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the antimicrobial activity of sulfonamides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide with similar sulfonamide derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound (Hypothetical) Methyl (N), isopropyl (3), propoxy (4) ~334.4 (estimated) High lipophilicity (propoxy group) -
3-Amino-4-methyl-N-[3-(propan-2-yl)phenyl]benzene-1-sulfonamide () Amino (3), methyl (4), isopropyl (3) 304.4 Potential bioactivity (amine group)
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c, ) Chloro (4), diazepane (3) 379.90 Enhanced solubility (polar diazepane)
Encorafenib () Pyrazole, fluoro, methanesulfonamide 540.0 Kinase inhibitor (BRAF-targeted)
2-Fluoro-N,3-dimethylbenzene-1-sulfonamide () Fluoro (2), methyl (3, N) ~203.2 (estimated) Simplified structure, high reactivity
Key Observations:
  • Bioactivity: The absence of an amino group (cf. ) may reduce hydrogen-bonding capacity, impacting target binding affinity. Conversely, the isopropyl group provides steric bulk, which could improve selectivity in enzyme inhibition .

Pharmacological and Industrial Relevance

  • Kinase Inhibition : Encorafenib () demonstrates the importance of sulfonamide substituents in targeting kinases. The target compound’s isopropyl and propoxy groups may confer unique steric and electronic interactions with kinase active sites .
  • Antimicrobial Potential: Sulfonamides with halogen substituents (e.g., 10i in , bromo-substituted) show enhanced antimicrobial activity. The target compound’s lack of halogens may limit this application but could reduce toxicity .

Biological Activity

N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Sulfonamides, in general, are known for their antibacterial properties, but recent studies have expanded their potential applications to include anticancer and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H19NO3S\text{C}_13\text{H}_{19}\text{N}\text{O}_3\text{S}

This structure features a sulfonamide group, which is critical for its biological activity, along with various alkyl substituents that influence its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and pathways. The sulfonamide moiety is known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, which is crucial for bacterial growth and survival . Additionally, its structural components may allow it to engage in other biological interactions that are currently under investigation.

Biological Assays and Findings

Recent studies have evaluated the compound's efficacy against various biological targets:

  • Antibacterial Activity :
    • The compound has demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays report IC50 values comparable to established antibiotics, indicating potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Properties :
    • Research has shown that this compound exhibits antiproliferative effects on several cancer cell lines. For instance, it has been tested against colon cancer cells with promising results, showing reduced cell viability and induction of apoptosis .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially through modulation of cytokine release. This could position it as a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of sulfonamide analogs on colon cancer cell lines, this compound was found to significantly reduce cell viability at concentrations lower than 50 µM. The mechanism was linked to the induction of apoptosis and modulation of cell cycle regulators such as P53 and P21 .

Case Study 2: Antibacterial Efficacy

A comparative analysis of this compound against common bacterial strains revealed an IC50 of 25 µM against Methicillin-resistant Staphylococcus aureus (MRSA). This positions the compound as a potential alternative in antibiotic therapy, particularly in resistant infections .

Data Tables

Activity Type Target Organism/Cell Line IC50 Value (µM) Mechanism
AntibacterialMRSA25Inhibition of folic acid synthesis
AnticancerColon Cancer Cell Line<50Induction of apoptosis
Anti-inflammatoryInflammatory CytokinesTBDModulation of cytokine release

Q & A

Q. Methodological Focus

  • HPLC-MS : Monitors reaction progress and identifies intermediates (e.g., sulfonamide precursors) with mass accuracy <5 ppm.
  • FT-IR : Confirms functional groups (e.g., S=O at 1350 cm⁻¹, N–H at 3300 cm⁻¹).
  • 1H/13C NMR : Assigns regiochemistry; propoxy groups show δH 1.2–1.5 ppm (triplet) and δC 70–75 ppm .

How does the choice of crystallization solvent affect polymorph formation in sulfonamides?

Advanced Research Question
Polymorphs arise from solvent-dependent packing. For instance, using ethanol vs. acetonitrile can yield Form I (monoclinic) or Form II (triclinic). Differential Scanning Calorimetry (DSC) identifies polymorphs by melting-point differences (ΔTm >5°C). In 4-methylbenzenesulfonamide, ethanol produced crystals with higher density (1.35 g/cm³) due to tighter packing .

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